molecular formula C10H20N2O2 B13165852 5-(Diethylamino)piperidine-3-carboxylic acid

5-(Diethylamino)piperidine-3-carboxylic acid

Cat. No.: B13165852
M. Wt: 200.28 g/mol
InChI Key: KJXLYHDXKHEUBR-UHFFFAOYSA-N
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Description

5-(Diethylamino)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with diethylamine. One common method is the alkylation of piperidine-3-carboxylic acid with diethylamine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

5-(Diethylamino)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anticonvulsant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including epilepsy and osteoporosis.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticonvulsant activity, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with key active-site residues of target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diethylamino)piperidine-3-carboxylic acid is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

5-(Diethylamino)piperidine-3-carboxylic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a diethylamino group and a carboxylic acid moiety. The molecular formula is C12H19N1O2C_{12}H_{19}N_{1}O_{2}, and its structure can be represented as follows:

Structure C1C2C3C4C5\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

This compound's unique structure contributes to its diverse biological activities, particularly in neuropharmacology and cancer therapy.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.

Table 1: Inhibitory Activity Against MAO Isoforms

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
This compound49.391.3
Clorgyline (Positive Control)0.5-
Deprenyl (Positive Control)-0.2

The compound's selective inhibition of MAO-A over MAO-B suggests potential therapeutic applications in treating mood disorders .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:

  • FaDu hypopharyngeal tumor cells
  • A549 lung cancer cells
  • MCF-7 breast cancer cells

The compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits MAO-A and potentially other enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : It may interact with various receptors implicated in neuropharmacological effects, enhancing neurotransmitter signaling.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that it may modulate cellular signaling cascades involved in cell survival and death.

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Piperidine Derivatives

CompoundMAO-A IC50 (μM)Anticancer Activity
This compound49.3Yes
Piperine20.9Moderate
Methylpiperate7.0Strong

The comparison indicates that while other derivatives also exhibit biological activity, this compound presents a balanced profile with both neuropharmacological and anticancer properties .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

5-(diethylamino)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H20N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,13,14)

InChI Key

KJXLYHDXKHEUBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(CNC1)C(=O)O

Origin of Product

United States

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